molecular formula C11H10ClNO3 B8370388 N-(2-chloromethoxyethyl)phthalimide

N-(2-chloromethoxyethyl)phthalimide

Cat. No.: B8370388
M. Wt: 239.65 g/mol
InChI Key: GQJJWENQMWRFAT-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)phthalimide (CAS 6270-06-0) is a halogenated phthalimide derivative with the molecular formula C₁₀H₈ClNO₂ and a molecular weight of 209.63 g/mol . Structurally, it consists of a phthalimide core (a benzene ring fused to two carbonyl groups) substituted with a 2-chloroethyl group (-CH₂CH₂Cl) at the nitrogen atom. This compound is primarily utilized as a chemical intermediate in organic synthesis, particularly in the preparation of polymers, pharmaceuticals, and agrochemicals. Its reactivity stems from the electrophilic chloroethyl group, which participates in nucleophilic substitution reactions, enabling the formation of carbon-nitrogen or carbon-sulfur bonds .

Properties

Molecular Formula

C11H10ClNO3

Molecular Weight

239.65 g/mol

IUPAC Name

2-[2-(chloromethoxy)ethyl]isoindole-1,3-dione

InChI

InChI=1S/C11H10ClNO3/c12-7-16-6-5-13-10(14)8-3-1-2-4-9(8)11(13)15/h1-4H,5-7H2

InChI Key

GQJJWENQMWRFAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Phthalimide derivatives exhibit diverse biological and chemical properties depending on their substituents. Below is a comparative analysis of N-(2-chloroethyl)phthalimide and structurally/functionally related compounds:

Table 1: Structural and Functional Comparison of Phthalimide Derivatives

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Key Applications/Activities Stability/Reactivity Notes References
N-(2-Chloroethyl)phthalimide C₁₀H₈ClNO₂ 2-Chloroethyl 209.63 Chemical intermediate, polymer synthesis Moderately stable; prone to hydrolysis under basic conditions
N-(2-Bromoethyl)phthalimide C₁₀H₈BrNO₂ 2-Bromoethyl 254.08 Synthesis of pyrimidines , colorimetric sensors Higher reactivity than chloro analog due to better leaving group (Br vs. Cl)
N-(1-Adamantyl)phthalimide C₁₈H₁₇NO₂ 1-Adamantyl 287.34 Antimicrobial, anticancer activity Enhanced lipophilicity due to adamantane’s 3D structure; improves membrane permeability
N-(Cyclohexylthio)phthalimide C₁₆H₁₅NO₂S Cyclohexylthio 285.36 Vulcanization inhibitor in rubber production Sulfur group enables radical scavenging; stable under industrial processing conditions
N-(4-Bromobutyl)phthalimide C₁₂H₁₂BrNO₂ 4-Bromobutyl 282.14 Organic synthesis (e.g., cyclodextrin derivatives) Longer alkyl chain increases solubility in nonpolar solvents
N-(Sulfonyloxy)phthalimide C₁₄H₁₀NO₆S Sulfonyloxy 329.30 Serine protease inhibition (e.g., chymotrypsin) Acts as a suicide substrate; generates reactive isocyanates via Lossen rearrangement

Key Findings from Comparative Studies

Reactivity and Stability :

  • Halogenated derivatives like N-(2-chloroethyl)phthalimide and N-(2-bromoethyl)phthalimide are widely used in nucleophilic substitutions. The bromoethyl analog exhibits higher reactivity due to bromine’s superior leaving-group ability . However, chloroethyl derivatives may require stabilization (e.g., derivatization to N-ethoxyethyl analogs) to prevent decomposition during analytical procedures .
  • N-(Sulfonyloxy)phthalimides demonstrate unique enzyme-inhibiting mechanisms, with second-order inactivation rate constants exceeding 250,000 M⁻¹s⁻¹ for chymotrypsin, outperforming most halogenated analogs .

Biological Activity :

  • Bulky substituents like adamantyl (N-(1-adamantyl)phthalimide) enhance bioactivity by improving lipid solubility and target binding. This derivative induces TNF-α production in leukemia cells and inhibits herpes simplex virus replication .
  • N-(Cyclohexylthio)phthalimide shows industrial relevance as a vulcanization inhibitor, preventing premature crosslinking in rubber production .

Synthetic Utility :

  • N-(2-Bromoethyl)phthalimide is a key precursor in synthesizing pyrimidine derivatives (69–71% yields) , while N-(4-bromobutyl)phthalimide facilitates the preparation of cyclodextrin-based drug carriers .

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